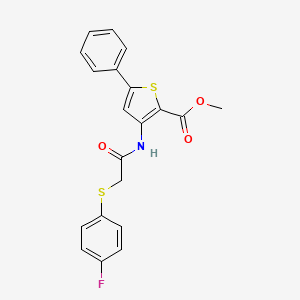

Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a phenyl group at position 5, a methyl ester at position 2, and a 3-substituted acetamido group modified with a 4-fluorophenylthio moiety.

Properties

IUPAC Name |

methyl 3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3S2/c1-25-20(24)19-16(11-17(27-19)13-5-3-2-4-6-13)22-18(23)12-26-15-9-7-14(21)8-10-15/h2-11H,12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOHKFZTPXAEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the phenyl and fluorophenyl groups: These groups can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.

Acetamido group addition:

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Chemical Reactions Analysis

Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the acetamido group or to reduce the ester to an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways involving thiophene derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-(2-((4-fluorophenyl)thio)acetamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins or enzymes, while the thiophene ring can participate in π-π interactions. The acetamido group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiophene Derivatives

(a) Ethyl 3-(2-Chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate (CAS 338423-94-2)

- Structural Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound).

- Acetamido Modification : Chloroacetamido group (Cl-CH2-C(O)-NH-) instead of 4-fluorophenylthio-substituted acetamido.

- Implications :

(b) Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate

- Structural Differences :

- Dual ester groups at positions 2 and 3.

- Methyl substituent at position 3 (vs. phenyl in the target compound).

- Implications :

(c) Ethyl 3-Bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

- Structural Differences: Bromo and cyano substituents at positions 3 and 4. Ethoxycarbonylmethylsulfanyl group at position 5.

- The sulfanyl linker with an ethoxycarbonyl chain increases lipophilicity, affecting bioavailability .

(a) Thiophene Fentanyl Derivatives

- Example : Thiophene fentanyl hydrochloride (CAS 2306823-39-0).

- Comparison: While structurally distinct (opioid receptor agonist), the thiophene core highlights the versatility of this heterocycle in drug design.

(b) Cephalosporin-Thiophene Hybrids

- Example : (6R,7R)-3-(((4-Fluorophenyl)thio)methyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.

- Comparison :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.